molecular formula C17H21N3 B3061584 N,N''-Bis(4-ethylphenyl)guanidine CAS No. 128413-47-8

N,N''-Bis(4-ethylphenyl)guanidine

Cat. No.: B3061584
CAS No.: 128413-47-8
M. Wt: 267.37 g/mol
InChI Key: DXGARAMIKHFTJV-UHFFFAOYSA-N
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Description

N,N''-Bis(4-ethylphenyl)guanidine is a substituted guanidine derivative featuring two 4-ethylphenyl groups attached to the guanidine core. Guanidine derivatives are widely studied due to their diverse biological activities, including fungicidal, bactericidal, and antiparasitic properties . These methods often involve coupling aryl amines or aldehydes with guanidine precursors, followed by deprotection steps .

Properties

CAS No.

128413-47-8

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

1,2-bis(4-ethylphenyl)guanidine

InChI

InChI=1S/C17H21N3/c1-3-13-5-9-15(10-6-13)19-17(18)20-16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3,(H3,18,19,20)

InChI Key

DXGARAMIKHFTJV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)CC)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural Analogs and Substituent Effects

Substituents on the guanidine core significantly influence physicochemical properties and biological activity. Key analogs include:

Compound Name Substituents Key Properties/Applications Reference
N,N''-Bis(4-ethylphenyl)guanidine 4-ethylphenyl groups Likely moderate lipophilicity; potential fungicidal activity (inferred)
N,N'-bis(4-amidinophenyl)piperazine Amidinophenyl, piperazine linker High water solubility; anti-trypanosomal activity (49–118 nM IC₅₀)
N,N-Diphenylguanidine Monohydrobromide Phenyl groups Structural similarity (0.83); industrial applications
Fluorene bis-guanidine derivative Fluorene backbone, guanidine High solubility; rapid urinary excretion
N-Biphenyl-2-yl-N'-(4,6-dimethylpyrimidin-2-yl)-guanidine Biphenyl, pyrimidine groups Pyrimidine-targeted applications (e.g., agrochemicals)
  • Solubility: Polar substituents (e.g., amidine, sulfonate) enhance water solubility, as seen in N,N'-bis(4-amidinophenyl)piperazine and fluorene bis-guanidine derivatives . In contrast, hydrophobic groups like 4-ethylphenyl may reduce solubility but improve membrane permeability, a critical factor for fungicidal activity .
Antiparasitic Activity
  • Bisguanidines: Compounds like N,N'-bis(4-amidinophenyl)piperazine show potent anti-trypanosomal activity (IC₅₀: 22–118 nM) but moderate selectivity .
  • 2-Aminoimidazoline Analogs: These derivatives demonstrate higher selectivity (>5,000-fold) over guanidine counterparts, attributed to reduced off-target DNA binding .
Fungicidal/Bactericidal Activity
  • Substituted guanidines, including those with aryl groups, exhibit fungicidal activity via mechanisms possibly involving membrane disruption or enzyme inhibition . The 4-ethylphenyl groups in this compound may enhance interactions with fungal cell membranes compared to simpler phenyl derivatives .
Tumor Localization
  • Fluorene derivatives with thiazole substituents localize in tumor tissues (8.03% dose retention), while guanidine analogs are rapidly excreted, highlighting substituent-dependent biodistribution .

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